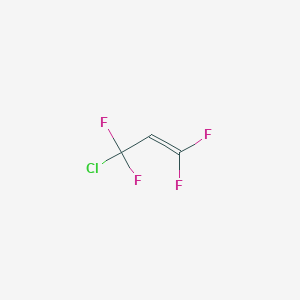
Propene, 3-chloro-1,1,3,3-tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propene, 3-chloro-1,1,3,3-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C₃HClF₄ and a molecular weight of 148.487 g/mol . This compound is also known by its IUPAC name, 3-chloro-1,1,3,3-tetrafluoropropene. It is a colorless gas at room temperature and has a boiling point of 14.5°C . The compound is used in various industrial applications, particularly as a refrigerant and in the synthesis of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1,1,3,3-tetrafluoropropene typically involves the fluorination of chlorinated propene derivatives. One common method includes the reaction of 1,1,3,3-tetrachloropropene with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅) or chromium-based catalysts . The reaction conditions usually involve temperatures ranging from 50°C to 150°C and pressures up to 10 atmospheres .
Industrial Production Methods
Industrial production of 3-chloro-1,1,3,3-tetrafluoropropene often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-1,1,3,3-tetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under basic conditions.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HCl).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Major Products
Aplicaciones Científicas De Investigación
3-chloro-1,1,3,3-tetrafluoropropene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-chloro-1,1,3,3-tetrafluoropropene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical bonds . In addition reactions, the double bond in the propene moiety reacts with electrophiles, resulting in the addition of new atoms or groups to the molecule .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3-pentafluoropropane (HFC-245fa): Used as a refrigerant and blowing agent.
2,3,3,3-tetrafluoropropene (HFO-1234yf): Used as a refrigerant with low GWP.
trans-1,3,3,3-tetrafluoropropene (HFO-1234ze): Used as a refrigerant and in the synthesis of polymers.
Uniqueness
3-chloro-1,1,3,3-tetrafluoropropene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. Its low boiling point and stability make it suitable for various industrial applications, particularly as a refrigerant .
Propiedades
Número CAS |
406-46-2 |
|---|---|
Fórmula molecular |
C3HClF4 |
Peso molecular |
148.48 g/mol |
Nombre IUPAC |
3-chloro-1,1,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HClF4/c4-3(7,8)1-2(5)6/h1H |
Clave InChI |
AYXCWSNLDUYPCX-UHFFFAOYSA-N |
SMILES canónico |
C(=C(F)F)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


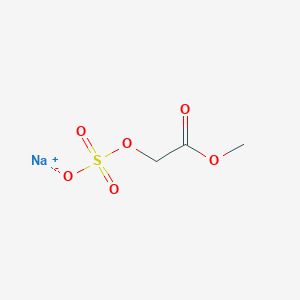
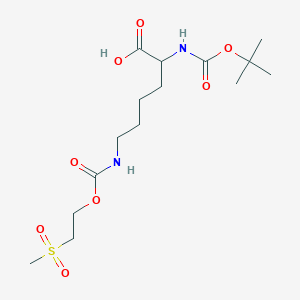
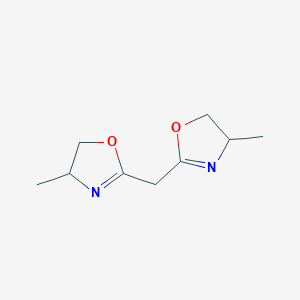
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)

![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13825242.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
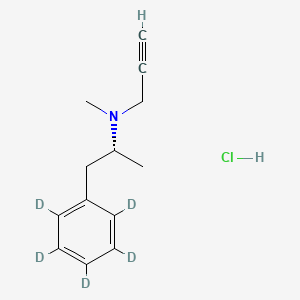
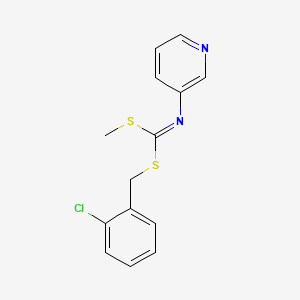
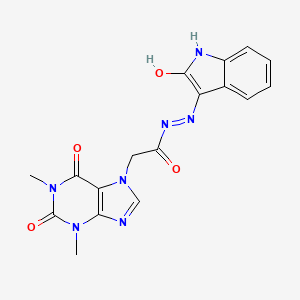
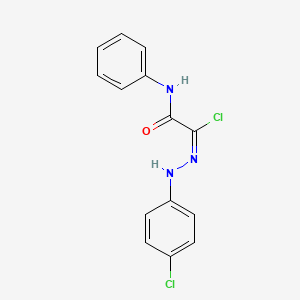
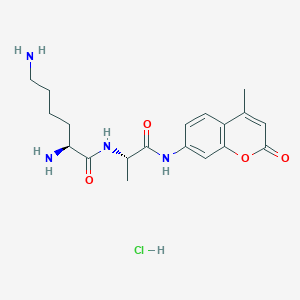
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
